tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
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Overview
Description
tert-Butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate: is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorine atom and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) or electrophilic substitution using sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-chloropyridin-3-yl)piperazine-1-carboxylate: A similar compound with a piperazine ring instead of a dihydropyridine ring.
tert-Butyl 4-(6-chloropyridin-3-yl)-1H-pyrazole-1-carboxylate: Another related compound with a pyrazole ring.
Uniqueness
tert-Butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its specific structural features, such as the presence of a dihydropyridine ring and a tert-butyl ester group. These features confer distinct chemical properties and reactivity patterns, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)12-4-5-13(16)17-10-12/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNHXBMLVJALAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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